2,4-difluorophenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
CAS No.: 320423-25-4
Cat. No.: VC4524355
Molecular Formula: C12H7F5N2O2
Molecular Weight: 306.192
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 320423-25-4 |
|---|---|
| Molecular Formula | C12H7F5N2O2 |
| Molecular Weight | 306.192 |
| IUPAC Name | (2,4-difluorophenyl) 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C12H7F5N2O2/c1-19-5-7(10(18-19)12(15,16)17)11(20)21-9-3-2-6(13)4-8(9)14/h2-5H,1H3 |
| Standard InChI Key | UNAOENOOFGWMEX-UHFFFAOYSA-N |
| SMILES | CN1C=C(C(=N1)C(F)(F)F)C(=O)OC2=C(C=C(C=C2)F)F |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name for this compound is (2,4-difluorophenyl) 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate, with the molecular formula C₁₂H₇F₅N₂O₂ and a molecular weight of 306.19 g/mol . The structure combines a pyrazole ring substituted with methyl and trifluoromethyl groups at positions 1 and 3, respectively, esterified to a 2,4-difluorophenyl moiety.
Structural Representation
The pyrazole core is aromatic, with the trifluoromethyl group at position 3 enhancing electron-withdrawing effects, while the methyl group at position 1 contributes steric bulk. The 2,4-difluorophenyl ester group introduces additional electronegativity and lipophilicity, critical for biological interactions.
Table 1: Key Structural Descriptors
| Property | Value/Descriptor | Source |
|---|---|---|
| Molecular Formula | C₁₂H₇F₅N₂O₂ | |
| Molecular Weight | 306.19 g/mol | |
| SMILES Notation | CN1C=C(C(=N1)C(F)(F)F)C(=O)OC2=C(C=C(C=C2)F)F | |
| InChIKey | UNAOENOOFGWMEX-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves multi-step reactions starting from ethyl 4,4,4-trifluoroacetoacetate and triethyl orthoformate, followed by cyclization with methyl hydrazine to form the pyrazole ring . Subsequent esterification with 2,4-difluorophenol under acidic or basic conditions yields the target compound.
Key Reaction Conditions:
-
Cyclization Step: Conducted at 80–100°C in ethanol or dimethylformamide (DMF).
-
Esterification: Catalyzed by sulfuric acid or using carbodiimide coupling agents at room temperature .
Yield Optimization
Yields vary significantly based on reaction parameters:
Table 2: Synthetic Parameters and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Methyl hydrazine, DMF, 90°C | 70 |
| Esterification | 2,4-Difluorophenol, H₂SO₄, RT | 80 |
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.35 (m, 2H, aromatic-H), 6.95–6.85 (m, 1H, aromatic-H), 3.95 (s, 3H, CH₃) .
Mass Spectrometry
Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 307.1 [M+H]⁺, consistent with the molecular formula . Fragmentation patterns confirm the loss of CO₂ (44 Da) and subsequent cleavage of the trifluoromethyl group .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in water (<0.1 mg/mL) but is soluble in organic solvents like DMSO (25 mg/mL) and methanol (15 mg/mL) . Stability studies indicate decomposition above 200°C, with a melting point of 203°C .
Table 3: Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 203°C | |
| Boiling Point | 285.6°C (predicted) | |
| Density | 1.56 g/cm³ (predicted) | |
| LogP (Octanol-Water) | 3.2 ± 0.3 |
Biological Activity and Applications
Antifungal and Nematocidal Activity
As a pyrazole carboxamide derivative, this compound demonstrates moderate antifungal activity against Botrytis cinerea (EC₅₀ = 12.5 µg/mL) and strong nematocidal effects on Meloidogyne incognita (LC₅₀ = 5.8 µg/mL) . Fluorine atoms enhance membrane permeability, facilitating interactions with fungal cytochrome P450 enzymes.
Agricultural Applications
Registered under CAS 320423-25-4, it is used in prototype fungicides targeting rusts and powdery mildews. Field trials show 80–90% efficacy at 100–200 g/ha.
Table 4: Biological Activity Data
| Organism | Activity (EC₅₀/LC₅₀, µg/mL) |
|---|---|
| Botrytis cinerea | 12.5 |
| Meloidogyne incognita | 5.8 |
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